![molecular formula C21H20N2O2S B2874098 4-methoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide CAS No. 684232-70-0](/img/structure/B2874098.png)
4-methoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-methoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide” is a complex organic molecule. It contains a benzamide group, a methoxy group, a tetrahydronaphthalene group, and a thiazole group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or patents detailing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The tetrahydronaphthalene group is a polycyclic structure, the thiazole is a heterocyclic ring containing nitrogen and sulfur, and the benzamide group contains a carbonyl and an amide group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of polar functional groups like the amide could impact its solubility .Wissenschaftliche Forschungsanwendungen
Arylamides and PET Radiotracers Development
Arylamides, including compounds with tetrahydronaphthalen and thiazolyl groups, have been explored for their potential in tumor diagnosis through the development of PET (Positron Emission Tomography) radiotracers. These compounds, including arylamides hybrids, show high affinity for σ2 receptors, which are significant in identifying and diagnosing tumors. The research has focused on designing hybrid structures to achieve good candidates for σ2 PET tracer development, with some compounds showing promise despite challenges related to interaction with P-gp, which may limit their application in tumors overexpressing P-gp (Abate et al., 2011).
Anticancer and Analgesic Agents
Novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, containing methoxy groups and related to benzamide structures, have been synthesized and evaluated for their anti-inflammatory and analgesic activities. These compounds were found to inhibit cyclooxygenase enzymes (COX-1/COX-2) and displayed significant analgesic and anti-inflammatory effects, suggesting their potential as therapeutic agents (Abu‐Hashem et al., 2020).
Chikungunya Virus Replication Inhibition
Compounds with structural elements similar to 4-methoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide have been identified as inhibitors against the Chikungunya virus (CHIKV), demonstrating significant antiviral activity. These findings highlight the potential of such compounds in developing antiviral therapeutics, especially for diseases with limited treatment options (Ahmed et al., 2021).
Histone Deacetylase Inhibition for Alzheimer's Disease
5-Aroylindoles, containing methoxybenzoyl groups similar to the chemical structure , have been developed as selective histone deacetylase 6 (HDAC6) inhibitors, showing potential in ameliorating Alzheimer's disease phenotypes. These compounds could cross the blood-brain barrier and ameliorate impaired learning and memory in animal models, suggesting a promising direction for Alzheimer's disease treatment (Lee et al., 2018).
Wirkmechanismus
Target of Action
Compounds containing a tetralin skeleton, such as this one, are known to interact with various biological targets .
Biochemical Pathways
Tetralin derivatives have been associated with various biological processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, storage conditions can affect the stability of the compound . .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-methoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2S/c1-25-18-10-8-15(9-11-18)20(24)23-21-22-19(13-26-21)17-7-6-14-4-2-3-5-16(14)12-17/h6-13H,2-5H2,1H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZAKFTBQJNHUDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(CCCC4)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
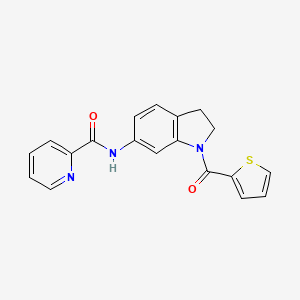
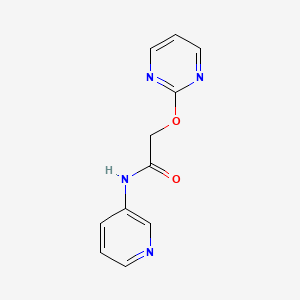
![N-[2,2-bis(furan-2-yl)ethyl]-N'-(4-ethoxyphenyl)ethanediamide](/img/structure/B2874018.png)
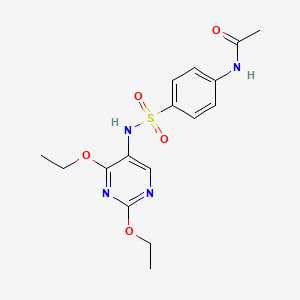

![Tert-butyl (3aR,6aS)-2-oxo-3-pyrrolidin-3-yl-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazole-5-carboxylate;hydrochloride](/img/structure/B2874024.png)
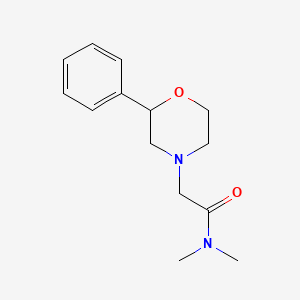
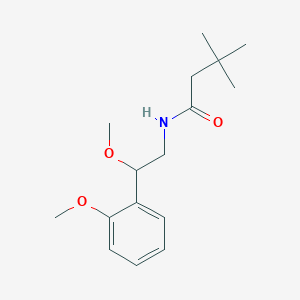
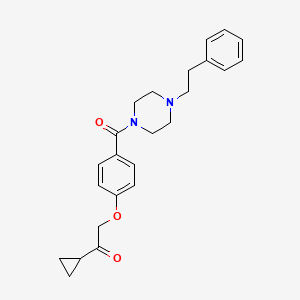

![N-((1H-indol-3-yl)methyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-amine](/img/structure/B2874033.png)
![Methyl 4-(([2,3'-bipyridin]-3-ylmethyl)carbamoyl)benzoate](/img/structure/B2874035.png)
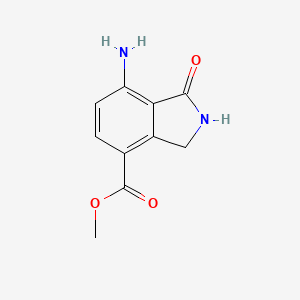
![(E)-1-{[(4-methoxyphenyl)methyl]carbamoyl}-N-(4-methylphenyl)methanecarbonimidoyl cyanide](/img/structure/B2874038.png)
